molecular formula C22H24N2O5S B2742925 (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 380551-82-6

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2742925
CAS RN: 380551-82-6
M. Wt: 428.5
InChI Key: UDDHVZHRHPAUNQ-CXUHLZMHSA-N
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Description

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics and Optoelectronics

This compound exhibits promising properties for use in organic electronic devices. Researchers have explored its application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its electron-accepting nature, high charge mobility, and absorption in the visible range make it an attractive candidate for these applications .

Photodynamic Therapy (PDT)

The compound’s photophysical properties, including its absorption in the red region, suggest potential use in PDT. PDT is a cancer treatment that involves light activation of photosensitizers to generate reactive oxygen species, leading to tumor cell destruction. Further studies are needed to optimize its efficacy and selectivity .

Antibacterial and Antifungal Agents

The cyano group in the compound may contribute to its antimicrobial activity. Researchers have investigated its potential as an antibacterial and antifungal agent. Understanding its mechanism of action and toxicity profile is crucial for therapeutic development .

Anti-Inflammatory Properties

Given the presence of methoxy and cyano groups, this compound might exhibit anti-inflammatory effects. Investigating its impact on inflammatory pathways and cytokine production could lead to novel anti-inflammatory drugs .

Metal-Organic Frameworks (MOFs)

The thiophene-based structure could serve as a ligand for MOFs. These porous materials find applications in gas storage, catalysis, and drug delivery. Exploring the synthesis of MOFs incorporating this compound could yield interesting results .

Materials for Organic Semiconductors

The conjugated system in the compound suggests potential as a building block for organic semiconductors. Researchers have synthesized similar structures for use in thin-film transistors and organic solar cells. Investigating its charge transport properties is essential .

Chemical Sensors

The compound’s functional groups may enable its use in chemical sensors. Researchers could explore its sensitivity toward specific analytes, such as gases or ions, for environmental monitoring or medical diagnostics .

Drug Delivery Systems

Leveraging the compound’s solubility and stability, scientists could incorporate it into drug delivery systems. Its ability to encapsulate hydrophobic drugs or target specific tissues warrants further investigation .

properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-12(2)29-17-8-7-15(10-18(17)27-5)9-16(11-23)20(25)24-21-19(22(26)28-6)13(3)14(4)30-21/h7-10,12H,1-6H3,(H,24,25)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDHVZHRHPAUNQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC(=C(C=C2)OC(C)C)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC(=C(C=C2)OC(C)C)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

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